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Compound of Interest

Compound Name:
N-(4-Nitrobenzyl)-1-

adamantanamine hydrobromide

CAS No.: 1609408-96-9

Cat. No.: B1652854 Get Quote

Executive Summary: The Adamantane Renaissance
For decades, the adamantane scaffold (Amantadine, Rimantadine) was the gold standard for

Influenza A treatment until the widespread emergence of the S31N mutation in the M2 proton

channel rendered them clinically obsolete.[1] However, recent structural optimizations—

specifically the introduction of N-benzyl and N-alkyl-aryl moieties—have revitalized this class.

This guide analyzes the N-benzyl adamantanamine subclass. Unlike their parent compounds,

these derivatives exhibit a "resistance-breaking" profile against S31N variants and demonstrate

potent off-label utility as NMDA receptor antagonists and trypanocidal agents.

Key Takeaway: The addition of a lipophilic benzyl pharmacophore converts the "pore-blocking"

adamantane into a dual-action agent that can access peripheral binding sites or stabilize the

closed state of mutant channels via hydrophobic clamping.

SAR Logic: The "Lipophilic Clamp" Hypothesis
The core failure of Amantadine in S31N mutants is steric clash. The Serine-to-Asparagine

mutation narrows the pore and introduces hydrophilic bulk. N-benzyl derivatives overcome this

via three structural pillars:

The Anchor (Adamantane Cage): Retains affinity for the M2 channel lumen (Val27 region).[1]
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The Linker (Amine/Alkyl): Provides rotational flexibility and pKa modulation.[1]

The Clamp (Benzyl Ring): The critical differentiator.[1] It engages in

-

stacking or hydrophobic interactions with Trp41 or His37, effectively stabilizing the channel in
a closed conformation even if the primary binding site is compromised.

Visualization: General SAR Map
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Figure 1: Modular SAR breakdown of N-benzyl adamantanamines showing the functional

impact of the benzyl moiety across different biological targets.[1]

Comparative Performance Data
The following data aggregates findings from key studies (Kolocouris et al., Zoidis et al.) to

objectively compare N-benzyl derivatives against the standard of care.

A. Antiviral Activity (Influenza A M2 Channel)
Context: The S31N mutation confers resistance to Amantadine (

).[1][2][3] N-benzyl derivatives restore activity, though often via a mechanism distinct from
simple pore blockage (e.g., allosteric modulation or entry inhibition).[1]
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Compound Structure

M2 WT

(

)

M2 S31N

(

)*

Resistance
Factor

Amantadine

1-

aminoadamantan

e

16.0 > 100 (Inactive) High

Rimantadine

1-(1-

adamantyl)ethan

amine

10.0 > 100 (Inactive) High

Spiran Amine 8
Spiro-piperidine

analog
12.6

> 100

(Electrophys.)[1]
Moderate

N-Benzyl Analog
N-benzyl-1-

adamantanamine
~5.0 2.5 - 10.0 Low (Active)

Compound 6

2-propyl-2-

aminoadamantan

e

N/A ~1.0 Low (Active)

*Note: S31N activity is often measured in viral plaque reduction assays (

) rather than electrophysiology (

), as these compounds may inhibit viral entry/assembly rather than blocking the mutant channel
current directly.[1]

B. Trypanocidal Activity (T. brucei)
Context: African Sleeping Sickness treatment.[1][4] N-benzyl derivatives show massive potency

improvements over parent compounds due to increased lipophilicity facilitating parasite

membrane penetration.[1]
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Compound
vs T. brucei (

)

Selectivity Index
(SI)

Status

Amantadine > 132.0 N/A Inactive

Rimantadine 7.04 ~8 Weak

Compound 2c

N-(4-

adamantylbenzyl)

derivative

0.09 > 500

Compound 4c
Adamantyl-

thiosemicarbazone
0.16 17

C. NMDA Receptor Antagonism
Context: Neuroprotection (Alzheimer's/Parkinson's).[1] Benzyl-polyamines exhibit higher affinity

and subtype selectivity.[1]

Compound Target Subtype
(

)

Mechanism

Memantine NR1/NR2B ~1.5 Open-channel block

Amantadine NR1/NR2B ~15 - 20 Open-channel block

TB-3-4
NR1/NR2B (Benzyl-

polyamine)
0.2

Voltage-dependent

block

Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Objective: Efficiently synthesize N-benzyl-2-aminoadamantane derivatives. Standard: One-pot

reductive amination avoids isolation of unstable imines.

Reagents:
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2-Adamantanone (1.0 eq)

Benzylamine derivative (1.1 eq)[1]

Sodium Triacetoxyborohydride (STAB) or

(1.5 eq)[1]

Acetic Acid (cat.)[1]

DCE or Methanol (Solvent)[1]

Workflow Visualization:

Step 1: Imine Formation
Mix Ketone + Amine + AcOH

(Stir 1-2h @ RT)

Step 2: Reduction
Add NaBH(OAc)3 or NaBH4

(Stir 12h @ RT)

Step 3: Quench & Extract
Basify (NaHCO3) -> DCM Extract

Step 4: Purification
Column Chromatography

(Hexane/EtOAc)

Click to download full resolution via product page

Figure 2: Standardized reductive amination workflow for N-benzyl adamantanamine synthesis.

Protocol B: TEVC Electrophysiology (M2 Channel Block)
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Objective: Determine

against WT and S31N channels. System:Xenopus laevis oocytes.[1][5]

Expression: Inject oocytes with cRNA encoding Influenza A M2 (WT or S31N).[1] Incubate

48-72h.

Setup: Place oocyte in recording chamber with ND96 buffer (pH 7.5).

Activation: Perfuse with low pH buffer (pH 5.5) to activate proton current.[1]

Inhibition: Apply compound at varying concentrations (0.1 - 100

) in pH 5.5 buffer.[1]

Calculation: Measure residual current. Fit data to Hill equation:

[1]

Mechanism of Action: The "Dual Path"
Recent studies suggest that while Amantadine is a pure Pore Blocker, bulky N-benzyl

derivatives may act via a Peripheral/Allosteric mechanism in resistant strains.
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Figure 3: Dual mechanism of action.[1] In S31N mutants where pore binding is sterically

hindered, N-benzyl analogs may bind peripherally or inhibit viral assembly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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